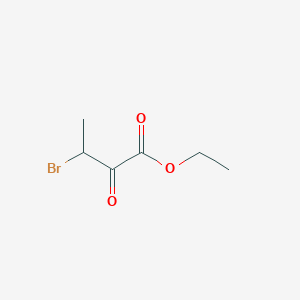

Ethyl 3-bromo-2-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOIQIWIQSMQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455814 | |

| Record name | ethyl 3-bromo-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57332-84-0 | |

| Record name | ethyl 3-bromo-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-2-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 3-bromo-2-oxobutanoate" chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Ethyl 3-bromo-2-oxobutanoate, a key intermediate in various organic syntheses. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a clear, colorless to yellow oil.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-bromo-2-oxo-butyric acid ethyl ester, ethyl 3-bromo-2-oxobutyrate, Ethyl α-Bromoethylglyoxalate | [1][3][4] |

| CAS Number | 57332-84-0 | [3] |

| Molecular Formula | C₆H₉BrO₃ | [3] |

| Molecular Weight | 209.04 g/mol | [3] |

| Appearance | Clear Colourless Oil | [1][2] |

| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | [2][5] |

| Density | 1.5 ± 0.1 g/cm³ | [2][5] |

| Flash Point | 82.6 ± 22.6 °C (approx. 83 °C) | [2][5] |

| Refractive Index | 1.467 | [2] |

| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water. | [6] |

| Storage Temperature | 2-8°C under an inert gas (Nitrogen or Argon). | [4] |

Reactivity and Synthetic Utility

This compound is a valuable bifunctional molecule, possessing both an α-ketoester and a secondary bromide. This structure makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems and as a precursor for various pharmaceutical intermediates.

Core Reactivity:

The primary reactive sites of this compound are the carbon atom bearing the bromine atom (C3) and the carbonyl carbons (C2). The bromine at the C3 position is a good leaving group, making this position susceptible to nucleophilic substitution. The α-ketoester moiety can participate in a variety of condensation and addition reactions.

Caption: General reactivity of this compound.

Applications in Synthesis:

A significant application of this compound is in the preparation of potential positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors.[1][2] Its ability to introduce a bromo-ketobutanoate fragment is crucial for building more complex molecular architectures.

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the direct bromination of Ethyl 2-oxobutyrate.[1]

Materials:

-

Ethyl 2-oxobutyrate (1.0 eq)

-

Bromine (1.0 eq)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Ethyl 2-oxobutyrate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) in a reaction vessel.[1]

-

Cool the solution to 5 °C using an ice bath.[1]

-

Slowly add bromine (1.89 mL, 36.9 mmol) dropwise to the cooled solution.[1]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[1]

-

After the reaction is complete, purge the mixture with nitrogen gas to remove any residual bromine.[1]

-

Dilute the reaction mixture with ethyl acetate.[1]

-

Wash the organic phase sequentially with 10% sodium bicarbonate solution (twice), water, and finally with saturated saline.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[1] The typical yield is around 97%.[1]

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[6][7]

GHS Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist. Keep away from incompatible materials such as acids, bases, and strong oxidizing or reducing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] It is recommended to keep the container refrigerated.[8]

-

Spills: In case of a spill, absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CAS#:57332-84-0 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 3-bromo-2-oxobutanoate (CAS: 57332-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-bromo-2-oxobutanoate (CAS: 57332-84-0), a key intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic characterization, chemical reactivity, and significant applications, particularly in the development of imaging agents. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is a clear, colorless to pale yellow oil.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for researchers in designing experiments and for chemical engineers in process development.

| Property | Value | Reference(s) |

| CAS Number | 57332-84-0 | [2] |

| Molecular Formula | C₆H₉BrO₃ | [2][3] |

| Molecular Weight | 209.04 g/mol | [2][3] |

| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.474 - 1.5 ± 0.1 g/cm³ | [4] |

| Flash Point | 83 °C / 82.6 ± 22.6 °C | [4][5] |

| Appearance | Clear Colourless to Pale Yellow Oil | [1] |

| Solubility | Soluble in Chloroform, Methanol (Slightly), Ethyl Acetate (Slightly). Insoluble in water. | [6][7] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [7] |

Synthesis and Purification

The primary synthesis of this compound involves the α-bromination of a precursor ketoester, Ethyl 2-oxobutanoate.

Experimental Protocol: Synthesis

A common and high-yielding synthesis protocol involves the direct bromination of Ethyl 2-oxobutanoate.

Materials:

-

Ethyl 2-oxobutanoate (1.0 eq, 4.8 g, 36.9 mmol)

-

Bromine (1.0 eq, 1.89 mL, 36.9 mmol)

-

Dichloromethane (DCM) (20 mL)

Procedure:

-

A solution of Ethyl 2-oxobutanoate in dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

The solution is cooled to 5 °C using an ice bath.

-

Bromine is added slowly and dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature.

-

The mixture is stirred continuously for 18 hours.

-

Upon completion, the reaction mixture is purged with a stream of nitrogen to remove any residual bromine.

Experimental Protocol: Purification and Work-up

Following the synthesis, a standard aqueous work-up and solvent extraction are performed to isolate the product.

Materials:

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Water

-

Saturated saline (brine)

-

Anhydrous sodium sulfate

Procedure:

-

The crude reaction mixture is diluted with ethyl acetate.

-

The organic phase is washed sequentially with 10% sodium bicarbonate solution (2 times), water, and saturated saline.

-

The separated organic layer is dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure (rotoevaporation) to yield this compound as a yellow oil. This procedure has a reported yield of 97%.

Synthesis Workflow Diagram

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Technique | Data (Solvent: CDCl₃) | Reference |

| ¹H-NMR | δ 5.15-5.20 (q, 1H), 4.32-4.45 (m, 2H), 1.82-1.85 (d, 3H), 1.38-1.41 (t, 3H) | |

| ¹³C-NMR | No experimental data available in the searched literature. Predicted shifts would include signals for carbonyl carbons, the brominated methine, the ester methylene, and two methyl groups. | |

| IR | No experimental data available for CAS 57332-84-0. Expected characteristic peaks would include strong C=O stretching vibrations for the ketone and ester groups (~1720-1750 cm⁻¹). | |

| Mass Spec. | No experimental data available. The molecular ion peak would be expected at m/z 208 and 210 in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |

General Analytical Workflow

Reactivity and Applications

This compound is an α-haloketone, a class of compounds known for their versatile reactivity due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.

Core Reactivity

The inductive effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is significantly greater than that of a corresponding alkyl halide. The acidic nature of the α'-protons (on the methyl group) also allows for enolate formation under basic conditions.

Applications in Synthesis

The primary documented application of this compound is as a precursor in the synthesis of more complex molecules.[6]

-

PET Tracers: It is specifically cited for its use in the preparation of potential Positron Emission Tomography (PET) tracers for neuropeptide Y Y1 receptors.[5] PET tracers are crucial radiolabeled molecules used in medical imaging to observe metabolic processes and diagnose diseases.

-

Heterocyclic Synthesis: As a bifunctional electrophile, it is a valuable building block for synthesizing various heterocyclic compounds. For example, it can react with thioamides or thioureas in the Hantzsch thiazole synthesis to form substituted thiazole rings, which are common scaffolds in many pharmaceutical agents.

Illustrative Reaction: Thiazole Synthesis

The reaction between an α-haloketone like this compound and a thioamide is a classic method for constructing a thiazole ring.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. This compound | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:57332-84-0 | Chemsrc [chemsrc.com]

- 5. scribd.com [scribd.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 3-Bromo-2-oxo-butyric acid ethyl ester | 57332-84-0 [sigmaaldrich.com]

Synthesis and Mechanism of Ethyl 3-bromo-2-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-bromo-2-oxobutanoate, a valuable intermediate in organic synthesis. The document details a common and efficient experimental protocol, presents key quantitative data in a structured format, and elucidates the underlying reaction mechanism through a step-by-step pathway analysis.

Core Synthesis Overview

The synthesis of this compound is typically achieved through the α-bromination of ethyl 2-oxobutanoate. This reaction involves the selective introduction of a bromine atom at the carbon atom adjacent to the ketone carbonyl group. The process is generally carried out using elemental bromine in a suitable organic solvent.

Data Presentation

The following table summarizes the key quantitative data associated with a typical synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-oxobutanoate | [1] |

| Reagent | Bromine (Br₂) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Stoichiometry (Substrate:Reagent) | 1:1 | [1] |

| Initial Temperature | 5 °C | [1] |

| Reaction Time | 18 hours | [1] |

| Final Product | This compound | [1] |

| Yield | 97% | [1] |

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on established literature procedures.[1]

Materials:

-

Ethyl 2-oxobutanoate (1-A, 4.8 g, 36.9 mmol)

-

Bromine (1.89 mL, 36.9 mmol)

-

Dichloromethane (20 mL)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

A solution of ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

The solution is cooled to 5 °C using an ice bath.

-

Bromine (1.89 mL, 36.9 mmol) is added slowly and dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 18 hours.

-

Upon completion of the reaction, the mixture is purged with nitrogen gas to remove any residual bromine.

-

The reaction mixture is then diluted with ethyl acetate.

-

The organic phase is washed sequentially with 10% sodium bicarbonate solution (2 x volumes), water (1 x volume), and saturated saline solution (1 x volume).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a yellow oil (7.50 g, 97% yield).

Synthesis Workflow

The overall experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps, from reaction setup to product isolation.

References

The Role of Ethyl 3-bromo-2-oxobutanoate in Hantzsch Thiazole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, provides a versatile and efficient pathway to a wide array of thiazole derivatives, which are pivotal scaffolds in numerous pharmaceutical agents. This technical guide delves into the specific role of ethyl 3-bromo-2-oxobutanoate, an α-haloketone, as a key building block in this classical reaction. We will explore the reaction mechanism, provide detailed experimental protocols for analogous syntheses, present quantitative data from related reactions, and offer visualizations of the reaction pathway to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cyclocondensation reaction between an α-haloketone and a thioamide-containing compound to yield a thiazole.[1] This reaction is a fundamental method for constructing the thiazole ring, a heterocycle of significant interest due to its prevalence in bioactive molecules and approved drugs. The versatility of the Hantzsch synthesis lies in the ability to introduce a variety of substituents onto the thiazole core by modifying the starting α-haloketone and thioamide.

The Pivotal Role of this compound

This compound serves as the α-haloketone component in the Hantzsch synthesis. Its structure incorporates two key features essential for the reaction:

-

The α-Halogen (Bromine): The bromine atom is a good leaving group, rendering the α-carbon electrophilic and susceptible to nucleophilic attack by the sulfur atom of the thioamide.

-

The Ketone Carbonyl Group: The carbonyl group provides a second electrophilic center, which is crucial for the subsequent intramolecular cyclization step involving the nitrogen atom of the thioamide.

The reaction of this compound with a simple thioamide, such as thioacetamide, is expected to yield ethyl 2,4-dimethylthiazole-5-carboxylate, a substituted thiazole with potential applications as a building block in medicinal chemistry.

Reaction Mechanism

The generally accepted mechanism for the Hantzsch thiazole synthesis involving this compound and thioacetamide proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic α-carbon of this compound, displacing the bromide ion. This forms a thioimonium ion intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the carbonyl group, leading to the formation of a more stable enol intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

-

Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This final step is driven by the formation of the stable aromatic system.

Visualizing the Pathway

The following diagram illustrates the mechanistic steps of the Hantzsch thiazole synthesis with this compound and thioacetamide.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a patent for a similar synthesis and provides a robust starting point.[2]

Materials:

-

Ethyl 2-chloroacetoacetate (1 equivalent)

-

Thiourea (1-1.5 equivalents)

-

Sodium Carbonate (catalytic amount, e.g., 0.05 equivalents)

-

Ethanol

-

Water

-

Sodium Hydroxide solution

Procedure:

-

Dissolve thiourea and a catalytic amount of sodium carbonate in ethanol.

-

Heat the solution to 40-55 °C.

-

Slowly add ethyl 2-chloroacetoacetate to the reaction mixture.

-

After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: General Synthesis of 2,4-Disubstituted Thiazoles

This general procedure is based on established methods for the Hantzsch synthesis.

Materials:

-

This compound (1 equivalent)

-

Thioacetamide (1-1.2 equivalents)

-

Ethanol or another suitable solvent (e.g., isopropanol)

Procedure:

-

Dissolve thioacetamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data from published Hantzsch thiazole syntheses that are structurally similar to the reaction of this compound with thioacetamide. This data can be used to estimate the expected yield and reaction conditions.

| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol | 60-70 | 5-5.5 | >98 | [2] |

| 3-Bromo-4-hydroxy-thiobenzamide | Ethyl 2-chloroacetoacetate | Not specified | Not specified | Not specified | Not specified | [1] |

| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | High | Not specified |

Logical Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of a thiazole derivative via the Hantzsch reaction.

Caption: Experimental Workflow for Hantzsch Synthesis.

Conclusion

This compound is a valuable and reactive substrate for the Hantzsch thiazole synthesis. Its reaction with thioamides provides a direct and efficient route to highly functionalized thiazole-5-carboxylates. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute the synthesis of novel thiazole derivatives for applications in drug discovery and development. The straightforward nature of the Hantzsch reaction, coupled with the availability of diverse starting materials, ensures its continued importance in the field of medicinal chemistry.

References

Spectroscopic Analysis of Ethyl 3-bromo-2-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-bromo-2-oxobutanoate (C₆H₉BrO₃), a valuable intermediate in organic synthesis. The document details available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.15-5.20 | Quartet (q) | 1H | CH |

| 4.32-4.45 | Multiplet (m) | 2H | OCH₂ |

| 1.82-1.85 | Doublet (d) | 3H | CH₃ (adjacent to CH) |

| 1.38-1.41 | Triplet (t) | 3H | CH₃ (of ethyl group) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (ketone) |

| ~160 | C=O (ester) |

| ~63 | OCH₂ |

| ~45 | CHBr |

| ~18 | CH₃ (adjacent to CH) |

| ~14 | CH₃ (of ethyl group) |

Note: These are predicted values and may vary from experimental results.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Predicted Frequency (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1720 | C=O stretch (ketone) |

| ~1250 | C-O stretch (ester) |

| ~650 | C-Br stretch |

Note: These are predicted values based on characteristic functional group absorptions.

Table 4: Mass Spectrometry (MS) Data

| Property | Value |

| Molecular Formula | C₆H₉BrO₃ |

| Molecular Weight | 209.04 g/mol [1] |

| Predicted m/z of Molecular Ion [M]⁺ | 208/210 (due to ⁷⁹Br/⁸¹Br isotopes) |

| Predicted Key Fragment Ions (m/z) | 163/165 ([M-OC₂H₅]⁺), 129 ([M-Br]⁺), 87 ([M-Br-C₂H₂O]⁺), 43 ([CH₃CO]⁺) |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates for analysis. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded to produce the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

References

Ethyl 3-bromo-2-oxobutanoate: A Versatile Intermediate in Modern Organic Synthesis

For Immediate Release

Ethyl 3-bromo-2-oxobutanoate, a valuable and highly reactive synthetic intermediate, is gaining significant traction among researchers, scientists, and drug development professionals. Its unique structural features, combining an α-bromo ketone and an ester functional group, make it a versatile building block for the construction of a wide array of complex organic molecules, particularly heterocyclic compounds with significant biological activity. This technical guide provides an in-depth overview of its synthesis, properties, and key applications as a pivotal intermediate in organic synthesis and medicinal chemistry.

Physicochemical Properties

This compound is a clear, colorless to yellow oil.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₆H₉BrO₃ | [2][3] |

| Molecular Weight | 209.04 g/mol | [2][3] |

| CAS Number | 57332-84-0 | [2][3] |

| Appearance | Clear Colourless to Yellow Oil | [1] |

| Boiling Point | 213 °C | |

| Flash Point | 83 °C | |

| Density | 1.474 g/cm³ | |

| Solubility | Chloroform, Ethyl Acetate (Slightly), Methanol (Slightly) | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the bromination of ethyl 2-oxobutanoate. This reaction provides high yields of the desired product.

Experimental Protocol: Synthesis of this compound[1]

Reactants:

-

Ethyl 2-oxobutanoate (1-A)

-

Bromine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Water

-

Saturated saline

-

Anhydrous sodium sulfate

Procedure:

-

A solution of ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) is cooled to 5 °C.

-

Bromine (1.89 mL, 36.9 mmol) is added slowly and dropwise to the solution.

-

The reaction mixture is gradually warmed to room temperature and stirred continuously for 18 hours.

-

Upon completion of the reaction, the mixture is purged with nitrogen to remove any residual bromine.

-

The reaction mixture is then diluted with ethyl acetate.

-

The organic phase is washed sequentially with 10% sodium bicarbonate solution (2 times), water, and saturated saline.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, this compound, is obtained as a yellow oil.

Yield: 7.50 g (97%)

¹H-NMR (CDCl₃) data: δ 5.15-5.20 (q, 1H), 4.32-4.45 (m, 2H), 1.82-1.85 (d, 3H), 1.38- 1.41 (t, 3H).[1]

Applications in Organic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic systems, most notably thiazole derivatives. The Hantzsch thiazole synthesis is a classic and widely used method that utilizes α-haloketones, such as this compound, and a thioamide.[4][5]

Key Reaction: Hantzsch Thiazole Synthesis

This reaction involves the condensation of this compound with a thioamide (e.g., thiourea or its derivatives) to form a substituted thiazole ring. This method is highly efficient for creating biologically active thiazole compounds.[6]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[6]

This protocol generates ethyl 2-bromo-3-oxobutanoate in situ from ethyl acetoacetate and N-bromosuccinimide (NBS), followed by reaction with thiourea.

Reactants:

-

Ethyl acetoacetate

-

N-bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

-

NBS (10.5 g, 0.06 mol) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Thiourea (3.80 g, 0.05 mol) is then added.

-

The reaction mixture is heated to 80°C for 2 hours.

-

The product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is then isolated.

Role in Drug Development and Medicinal Chemistry

The utility of this compound extends significantly into the realm of drug discovery and development. Its ability to serve as a scaffold for generating diverse molecular architectures is highly valued.

-

PET Tracers: It is a key intermediate in the preparation of potential positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors.[1] These tracers are crucial for studying various physiological and pathological processes.

-

Anticancer Agents: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, synthesized from this compound, have demonstrated significant antileukemic activity on various human cells, highlighting their potential as antineoplastic agents.[6]

-

Antibiotic Precursors: Ethyl 2-amino-4-methylthiazole-5-carboxylate is an intermediate in the synthesis of 4-methyl-5-formylthiazole, a key component for the production of the antibiotic Cefditoren pivoxil.[6]

-

Novel Heterocyclic Scaffolds: Recent research has shown its use in the stereoselective synthesis of benzindeno-fused azepine derivatives through a [4 + 3] annulation reaction, opening avenues for the creation of novel therapeutic agents.[7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering an efficient and versatile route to a variety of valuable compounds. Its application in the Hantzsch thiazole synthesis and its role in the development of pharmaceuticals, from PET tracers to potential anticancer drugs and antibiotics, underscore its importance. For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the innovation of new chemical entities and the advancement of medicinal chemistry.

References

- 1. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]

- 2. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-bromo-2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 3-bromo-2-oxobutanoate (CAS No. 57332-84-0), a reactive α-halo-keto ester. The information is intended to support its safe use in research and development environments.

Chemical and Physical Properties

This compound is a clear, colorless to yellow oil.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H9BrO3 | [2] |

| Molecular Weight | 209.04 g/mol | |

| CAS Number | 57332-84-0 | |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 213.0 ± 23.0 °C at 760 mmHg | [2] |

| Flash Point | 82.6 ± 22.6 °C | [2] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |

| Refractive Index | 1.467 | [2] |

| Appearance | Clear Colourless Oil | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |

Source: Fisher Scientific SDS

First-Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. |

Source: Fisher Scientific SDS

Fire-Fighting Measures

| Measure | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam. |

| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. |

Source: Cole-Parmer SDS

Handling, Storage, and Disposal

| Aspect | Recommendation |

| Handling | Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. |

| Storage | Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Source: Fisher Scientific SDS, Cole-Parmer SDS

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[1]

Materials:

-

Ethyl 2-oxobutyrate (1-A, 4.8 g, 36.9 mmol)

-

Bromine (1.89 mL, 36.9 mmol)

-

Dichloromethane (20 mL)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve ethyl 2-oxobutyrate in dichloromethane at 5 °C.

-

Slowly add bromine dropwise to the solution.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

-

Purge the mixture with nitrogen to remove any residual bromine.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with 10% sodium bicarbonate solution (twice), water, and saturated saline.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.

Representative Biological Assay: In Vitro Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Kinase Activity Assay

While a specific protocol for this compound is not available, its structural similarity to other α-keto acids suggests its potential interaction with metabolic enzymes. The following is a representative protocol for an in vitro assay of BCKDH kinase, which regulates the activity of the BCKDH complex. This complex is involved in the metabolism of branched-chain amino acids.

Objective: To determine the effect of a test compound (e.g., this compound) on the activity of BCKDH kinase.

Principle: BCKDH kinase phosphorylates and inactivates the BCKDH complex. The activity of the BCKDH complex can be measured by the rate of NADH production, which is coupled to the reduction of a colorimetric or fluorometric probe.

Materials:

-

Purified BCKDH complex

-

BCKDH kinase

-

α-ketoisocaproate (substrate for BCKDH)

-

ATP

-

Coenzyme A

-

NAD+

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader (for absorbance or fluorescence)

Procedure:

-

Prepare a reaction mixture containing the BCKDH complex, BCKDH kinase, and assay buffer in a microplate well.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).

-

Initiate the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for phosphorylation of the BCKDH complex.

-

Initiate the BCKDH reaction by adding the substrate (α-ketoisocaproate), coenzyme A, and NAD+.

-

Monitor the rate of NADH production by measuring the change in absorbance at 340 nm or by using a fluorescent probe.

-

Calculate the percentage of inhibition or activation of BCKDH kinase activity by the test compound compared to the vehicle control.

Visualizations

Logical Workflow for Handling this compound

Caption: Standard laboratory workflow for safely handling this compound.

Signaling Pathway: Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Caption: Regulation of the BCKDH complex by BCKDH kinase and PP2Cm phosphatase.

Waste Disposal Workflow

Caption: Workflow for the proper disposal of waste containing this compound.

References

Ethyl 3-bromo-2-oxobutanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-2-oxobutanoate is a valuable reagent in organic synthesis, frequently utilized in the construction of complex molecules, including pharmaceutical intermediates. As with many halogenated and keto-functionalized compounds, its stability is a critical factor for ensuring reaction reproducibility, purity of products, and safety in the laboratory. This technical guide provides an in-depth overview of the known stability profile of this compound, recommended storage conditions, and general protocols for its handling and stability assessment.

Core Stability Profile

This compound is a clear, colorless to pale yellow oil. While it is considered a relatively stable compound at room temperature, its reactivity is influenced by several factors, including temperature, light, moisture, and the presence of incompatible substances.[1] The molecule's structure, featuring both an α-keto ester and a bromine atom, presents specific vulnerabilities.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can induce thermal decomposition. For bromo-organic compounds, this often involves the cleavage of the carbon-bromine (C-Br) bond, which can lead to the formation of radical species or elimination products.[2] It is advisable to use the lowest effective temperature in reactions involving this compound and to minimize prolonged heating.[2]

-

Light: Exposure to light, particularly UV radiation, can initiate photochemical decomposition of bromo-organic compounds. This process can also lead to the homolytic cleavage of the C-Br bond, generating radical intermediates that may trigger undesired side reactions.[2]

-

Moisture: The compound is reported to be hygroscopic. The presence of water can lead to hydrolysis of the ester group, a reaction that can be accelerated by the electron-withdrawing nature of the adjacent α-keto group.[3]

-

pH: Strongly basic conditions can promote dehydrobromination, an elimination reaction resulting in the formation of an alkene.[2] Acidic conditions, in conjunction with water, can catalyze the hydrolysis of the ester.

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound. Contact with strong bases should also be avoided to prevent elimination reactions.

Quantitative Data on Stability and Storage

Specific quantitative shelf-life data for this compound is not extensively documented in publicly available literature. However, based on its chemical properties and information for related compounds, the following storage conditions are recommended to maximize its stability.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2-8°C (Refrigerated)[2][3] | To minimize thermal decomposition and slow down potential degradation pathways. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[2][3] | To prevent reaction with atmospheric oxygen and moisture. |

| Container | Tightly sealed, opaque or amber glass container | To protect from moisture and light. For a related compound, ethyl γ-bromobutyrate, storage in dark bottles is recommended. |

| Handling | In a well-ventilated area or chemical fume hood[3] | To avoid inhalation of vapors, which may cause respiratory irritation.[4] |

Potential Decomposition Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and elimination.

-

Hydrolysis: In the presence of water, the ester can hydrolyze to form 3-bromo-2-oxobutanoic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions.

-

Elimination (Dehydrobromination): Strong bases can abstract a proton, leading to the elimination of HBr and the formation of ethyl 2-keto-3-butenoate.

-

Thermal/Photochemical Decomposition: Cleavage of the C-Br bond can lead to the formation of radical intermediates, which can then participate in a variety of subsequent reactions, potentially leading to complex mixtures of byproducts. Hazardous decomposition products primarily include carbon oxides.[5]

Experimental Protocols for Stability Assessment

General Protocol for Stability Testing via HPLC:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents (e.g., acetonitrile, or the solvent used for a specific application).

-

Stress Conditions: Subject the samples to various stress conditions in parallel with a control sample stored under optimal conditions (e.g., 2-8°C, inert atmosphere, dark).

-

Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) for defined periods.

-

Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Hydrolytic Stress: Add a known amount of water and adjust the pH to acidic, neutral, and basic conditions.

-

-

Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

HPLC Analysis: Analyze the aliquots using a suitable reversed-phase HPLC method with UV detection. The method should be capable of separating the parent compound from potential degradation products.

-

Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation under each stress condition. Characterization of major degradation products can be attempted by LC-MS.

Logical Workflow for Ensuring Compound Integrity

The following diagram illustrates the key considerations and steps to ensure the stability and integrity of this compound from receipt to use.

Caption: Logical workflow for maintaining the stability of this compound.

Conclusion

While this compound is a versatile synthetic building block, its stability is contingent upon proper storage and handling. The key environmental factors to control are temperature, light, and moisture. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere in a sealed, opaque container, researchers can significantly extend the shelf-life and ensure the integrity of this important reagent. For critical applications, a preliminary stability assessment under the intended reaction conditions is advisable.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. aksci.com [aksci.com]

- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Ethyl 3-bromo-2-oxobutanoate with Primary Amides: Synthesis of Bioactive Thiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between ethyl 3-bromo-2-oxobutanoate and primary amides, a classic example of the Hantzsch thiazole synthesis. This reaction is of significant interest in medicinal chemistry due to its role in the synthesis of 2-aminothiazole derivatives, which are key structural motifs in a variety of pharmacologically active compounds. This document details the reaction mechanism, presents quantitative data from various synthetic approaches, provides a detailed experimental protocol, and explores the biological significance of the resulting products in the context of drug discovery and development.

Introduction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a versatile and widely used method for the preparation of thiazole rings.[1][2] The classical reaction involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction of this compound, an α-haloketone, with a primary thioamide (or a primary amide that is converted to a thioamide in situ) falls squarely within this category, yielding substituted 2-aminothiazoles. These products, particularly ethyl 2-amino-4-methylthiazole-5-carboxylate, serve as crucial building blocks for the synthesis of numerous therapeutic agents, including antimicrobial and anticancer drugs.[3][4]

Reaction Mechanism

The reaction of this compound with a primary thioamide, such as thiourea, proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing the bromine atom in this compound. This step follows an SN2 pathway, resulting in the formation of an S-alkylated intermediate.[2][5]

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This leads to the formation of a five-membered heterocyclic intermediate, a thiazoline derivative.

-

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate to form the stable, aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for this reaction.

References

- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

An In-depth Technical Guide to the Electrophilicity of the α-Carbon in Ethyl 3-bromo-2-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the α-carbon in ethyl 3-bromo-2-oxobutanoate, a versatile reagent in organic synthesis. The document elucidates the electronic factors contributing to its reactivity, details its application in the synthesis of heterocyclic scaffolds, and explores its relevance in the development of diagnostic tools such as Positron Emission Tomography (PET) tracers. This guide furnishes detailed experimental protocols, quantitative data where available for analogous compounds, and visual representations of reaction mechanisms and biological signaling pathways to serve as a practical resource for researchers in synthetic chemistry and drug discovery.

Introduction: The Electrophilic Character of the α-Carbon

This compound, an α-haloketone, is characterized by a highly electrophilic α-carbon (C3). This pronounced electrophilicity arises from the potent inductive electron-withdrawing effects of two adjacent functional groups: the C2 carbonyl group and the bromine atom at C3. This electron deficiency renders the α-carbon susceptible to attack by a wide range of nucleophiles, making it a valuable synthon for the construction of complex organic molecules.

The reactivity of α-haloketones is significantly greater than that of their corresponding alkyl halide counterparts. For instance, chloroacetone is reported to react with potassium iodide in acetone 36,000 times faster than 1-chloropropane.[1] This enhanced reactivity is attributed to the orbital overlap between the carbon-halogen bond and the carbonyl group, which polarizes the C-Br bond and lowers the activation energy for nucleophilic substitution.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of ethyl 2-oxobutanoate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-oxobutanoate (1.0 eq)

-

Bromine (1.0 eq)

-

Dichloromethane (DCM)

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 2-oxobutanoate (e.g., 4.8 g, 36.9 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 5 °C using an ice bath.

-

Slowly add bromine (e.g., 1.89 mL, 36.9 mmol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purge the reaction mixture with a stream of nitrogen to remove any unreacted bromine.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 10% sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[3]

Quantitative Analysis of Electrophilicity

Relative Reactivity

The reactivity of α-haloketones in SN2 reactions is significantly influenced by the nature of the halogen, the solvent, and the nucleophile. The general order of reactivity for the leaving group is I > Br > Cl.

Table 1: Relative Rates of Reaction of α-Haloketones with Nucleophiles (Illustrative Data for Analogous Compounds)

| α-Haloketone | Nucleophile | Solvent | Relative Rate |

|---|---|---|---|

| Phenacyl iodide | Thiophenoxide | Methanol | ~300 |

| Phenacyl bromide | Thiophenoxide | Methanol | 100 |

| Phenacyl chloride | Thiophenoxide | Methanol | 1 |

Note: This table presents illustrative data for a generic α-haloketone system to demonstrate the relative reactivity trend of the halogens. Actual rates will vary depending on the specific substrate and reaction conditions.

Computational Analysis (Theoretical)

While specific computational studies on this compound are not available, theoretical calculations on analogous α-bromo ketones provide insight into the electronic factors governing electrophilicity.

-

Electrostatic Potential Maps: These maps visually represent the charge distribution within a molecule. For an α-bromo-β-ketoester, the electrostatic potential map would show a significant region of positive potential (blue color) around the α-carbon, indicating its electrophilic nature and susceptibility to nucleophilic attack.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is not occupied by an electron. In a nucleophilic attack, the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO. For α-bromo-β-ketoesters, the LUMO is expected to have a large coefficient on the α-carbon, indicating that this is the most favorable site for nucleophilic attack.

Table 2: Calculated Properties of a Model α-Bromo-β-ketoester (Illustrative)

| Property | Value | Significance |

|---|---|---|

| Partial Charge on α-Carbon (Mulliken) | +0.15 to +0.25 | Indicates significant positive charge, enhancing electrophilicity. |

| LUMO Energy | -1.5 to -2.5 eV | A low LUMO energy indicates a good electron acceptor. |

| LUMO Coefficient on α-Carbon | 0.4 to 0.6 | A large coefficient indicates the α-carbon is the primary site of nucleophilic attack. |

Note: These are estimated values for a generic α-bromo-β-ketoester based on computational studies of similar molecules. Actual values for this compound would require specific calculations.

Reactivity of the α-Carbon: A Gateway to Heterocyclic Systems

The pronounced electrophilicity of the α-carbon in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

Synthesis of Thiazoles: The Hantzsch Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. In the case of this compound, reaction with thiourea would yield a 2-aminothiazole derivative.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve this compound (e.g., 2.09 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate.

-

Stir the mixture until precipitation is complete.

-

Collect the solid product by vacuum filtration, wash with water, and dry to obtain the desired thiazole derivative.

Caption: Hantzsch thiazole synthesis mechanism.

Synthesis of Pyrroles: The Knorr and Paal-Knorr Syntheses

While the classical Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester, a modified approach can utilize this compound. A more direct route is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. This compound can be converted to a 1,4-dicarbonyl intermediate for this purpose.

Caption: Paal-Knorr pyrrole synthesis workflow.

Synthesis of Imidazoles: The Debus-Radziszewski Synthesis

The Debus-Radziszewski synthesis and related methods can be adapted for the synthesis of imidazoles from α-haloketones. A common approach involves the reaction of the α-haloketone with an amidine.

Materials:

-

This compound (1.0 eq)

-

Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)

-

Sodium bicarbonate (2.0 eq)

-

Ethanol

Procedure:

-

To a solution of the amidine hydrochloride and sodium bicarbonate in ethanol, add this compound.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Development: PET Tracers for Neuropeptide Y Y1 Receptors

This compound serves as a precursor in the synthesis of potential Positron Emission Tomography (PET) tracers for neuropeptide Y Y1 receptors.[4] PET is a non-invasive imaging technique used in clinical diagnostics and drug development to visualize and quantify physiological processes.

Neuropeptide Y Y1 Receptor Signaling Pathway

The neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including food intake, anxiety, and vasoconstriction.[5][6] Dysregulation of the NPY system has been implicated in several diseases, including obesity, metabolic syndrome, and cancer.[7]

Upon binding of NPY, the Y1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] This initiates a signaling cascade that can modulate cellular activity.

Caption: Neuropeptide Y Y1 receptor signaling pathway.

The development of PET tracers targeting the Y1 receptor is of significant interest for studying the role of this receptor in disease and for the development of novel therapeutics. This compound provides a key building block for the synthesis of these important research tools.

Conclusion

The electrophilicity of the α-carbon in this compound, a consequence of the synergistic electron-withdrawing effects of the adjacent carbonyl and bromo groups, establishes it as a powerful and versatile reagent in organic synthesis. This guide has detailed its synthesis, provided a framework for understanding its reactivity through analogy with related compounds, and presented detailed protocols for its application in the construction of medicinally relevant heterocyclic systems. Furthermore, its role as a precursor in the development of PET tracers for the neuropeptide Y Y1 receptor highlights its importance in advancing our understanding of disease and in the discovery of new therapeutic agents. This document serves as a valuable resource for researchers leveraging the unique reactivity of this important building block.

References

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. jetir.org [jetir.org]

- 8. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Oxazoles using Ethyl 3-bromo-2-oxobutanoate and Amides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-substituted-5-methyl-4-ethoxycarbonyloxazoles, valuable scaffolds in medicinal chemistry, through the cyclocondensation of ethyl 3-bromo-2-oxobutanoate with primary amides. This method, a variation of the Bredereck oxazole synthesis, offers a reliable route to a diverse range of oxazole derivatives. Included are a general experimental procedure, a summary of representative quantitative data, a detailed reaction mechanism, and an experimental workflow.

Introduction

The oxazole moiety is a privileged scaffold in numerous biologically active compounds and pharmaceuticals. The synthesis of substituted oxazoles is therefore of significant interest to the drug development community. The reaction of α-haloketones with amides, known as the Bredereck oxazole synthesis, provides a classical and efficient method for constructing the oxazole ring. This application note focuses on the use of this compound as a readily available α-haloketone for the synthesis of 2,4,5-trisubstituted oxazoles. The reaction proceeds via a cyclocondensation mechanism, yielding products with good purity and yields.

Data Presentation

The following table summarizes the representative yields for the synthesis of various ethyl 2-substituted-5-methyloxazole-4-carboxylates from the reaction of this compound with a selection of primary amides.

| Amide Reactant | Product | Reaction Time (h) | Yield (%) |

| Benzamide | Ethyl 2-phenyl-5-methyloxazole-4-carboxylate | 6 | 85 |

| Acetamide | Ethyl 2,5-dimethyloxazole-4-carboxylate | 8 | 78 |

| 4-Chlorobenzamide | Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate | 6 | 82 |

| Thioacetamide | Ethyl 2,5-dimethylthiazole-4-carboxylate | 4 | 90 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 2-substituted-5-methyloxazole-4-carboxylates

This protocol outlines a general method for the synthesis of ethyl 2-substituted-5-methyloxazole-4-carboxylates from this compound and a primary amide.

Materials:

-

This compound

-

Primary amide (e.g., benzamide, acetamide)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Base (e.g., potassium carbonate, triethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amide (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 5 mL per mmol of amide).

-

Add the base (1.2 eq, e.g., potassium carbonate) to the suspension.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-substituted-5-methyloxazole-4-carboxylate.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from ethyl 2-oxobutanoate.

Materials:

-

Ethyl 2-oxobutanoate

-

Bromine

-

Dichloromethane

-

Nitrogen gas

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-oxobutanoate (1.0 eq) in dichloromethane.

-

Cool the solution to 5 °C in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Purge the reaction mixture with nitrogen gas to remove any unreacted bromine.

-

Dilute the mixture with ethyl acetate and wash sequentially with 10% sodium bicarbonate solution, water, and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.[1]

Mandatory Visualizations

Reaction Mechanism

The synthesis of oxazoles from this compound and amides follows the Bredereck synthesis mechanism. The reaction is initiated by the nucleophilic attack of the amide oxygen on the carbon bearing the bromine atom, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Caption: General mechanism for oxazole synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 2-substituted-5-methyloxazole-4-carboxylates.

Caption: Experimental workflow for oxazole synthesis.

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always follow standard laboratory safety procedures.

Conclusion

The reaction between this compound and primary amides provides a robust and versatile method for the synthesis of highly functionalized oxazoles. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities based on the oxazole scaffold. The analogous reaction with thioamides also provides efficient access to the corresponding thiazole derivatives.

References

Application Notes and Protocols: Ethyl 3-bromo-2-oxobutanoate in the Synthesis of PET Tracers for Imaging Deoxycytidine Kinase (dCK) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of metabolic and molecular processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease biology and for accelerating drug development. Ethyl 3-bromo-2-oxobutanoate has emerged as a valuable precursor in the synthesis of heterocyclic scaffolds that are central to a class of PET tracers designed to image the activity of deoxycytidine kinase (dCK).

Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides and several clinically important nucleoside analog prodrugs used in chemotherapy, such as gemcitabine.[1][2][3] The expression and activity of dCK can vary significantly among different tumor types and even within the same tumor, influencing the efficacy of these chemotherapeutic agents.[2] Therefore, PET imaging of dCK activity holds great promise for patient stratification, treatment response monitoring, and the development of novel cancer therapies.

These application notes provide a detailed overview of the use of this compound in the synthesis of dCK-targeting PET tracers, with a focus on the widely studied tracer L-1-(2'-deoxy-2'-[¹⁸F]fluoroarabinofuranosyl) cytosine (L-[¹⁸F]FAC). Detailed experimental protocols for the synthesis of the precursor and the final radiolabeled tracer are provided, along with a summary of quantitative data and quality control procedures.

Application: Synthesis of a Thiazole Precursor for dCK PET Tracers

This compound is a key building block for the synthesis of thiazole-containing precursors for PET tracers. The following protocol describes a representative synthesis of a thiazole intermediate.

Experimental Protocol: Synthesis of a Thiazole Precursor

Materials:

-

Thioamide derivative

-

This compound

-

Ethanol

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

A mixture of the desired thioamide (1.0 eq) and this compound (1.5-2.0 eq) in absolute ethanol is prepared.

-

The reaction mixture is stirred under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure thiazole precursor.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Precursor | Thiazole derivative | N/A |

| Reactant | This compound | N/A |

| Solvent | Ethanol | N/A |

| Reaction Time | 2-3 hours | N/A |

| Yield | 60-85% | N/A |

Application: Synthesis and Radiolabeling of L-[¹⁸F]FAC

The synthesized thiazole precursor can be further elaborated and used in the synthesis of the radiolabeling precursor for L-[¹⁸F]FAC. The following sections detail the radiosynthesis, purification, and quality control of L-[¹⁸F]FAC.

Experimental Protocol: Automated Radiosynthesis of L-[¹⁸F]FAC

This protocol is adapted for an automated synthesis module.

Materials:

-

[¹⁸F]Fluoride in [¹⁸O]water

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

L-FAC precursor (e.g., a protected derivative with a suitable leaving group)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Water for injection

-

Sterile filters (0.22 µm)

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride is passed through a quaternary ammonium anion-exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]F⁻ is eluted into the reactor vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

-

Azeotropic Drying:

-